N'-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring, a furan ring, and a hydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2-furylmethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, such as:
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(12-6-3-2-4-7-12)18-19-15(11)16(21)20-17-10-13-8-5-9-22-13/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
VYFCTVJOEVZLJY-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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